molecular formula C13H17N3O2 B12597935 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide CAS No. 648422-26-8

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide

Katalognummer: B12597935
CAS-Nummer: 648422-26-8
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: XFVLFVZEFOYJSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide is a compound that features a piperidine ring substituted with a 5-methylpyridine-3-carbonyl group and a carboxamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide typically involves the reaction of 5-methylpyridine-3-carboxylic acid with piperidine-3-carboxamide under specific conditions. The reaction may require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Wirkmechanismus

The mechanism of action of 1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-containing molecules, such as:

Uniqueness

1-(5-Methylpyridine-3-carbonyl)piperidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

648422-26-8

Molekularformel

C13H17N3O2

Molekulargewicht

247.29 g/mol

IUPAC-Name

1-(5-methylpyridine-3-carbonyl)piperidine-3-carboxamide

InChI

InChI=1S/C13H17N3O2/c1-9-5-11(7-15-6-9)13(18)16-4-2-3-10(8-16)12(14)17/h5-7,10H,2-4,8H2,1H3,(H2,14,17)

InChI-Schlüssel

XFVLFVZEFOYJSF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CN=C1)C(=O)N2CCCC(C2)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.